2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic rings . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold.
Thiazolo[3,2-b][1,2,4]triazole: Contains a thiazole ring similar to the target compound.
Uniqueness
2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13FN6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C18H13FN6S/c1-10-11(2)25(18-20-7-8-26-18)16-14(10)17-22-15(23-24(17)9-21-16)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
InChI Key |
OJSDTRCPFVWIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=NC=CS5)C |
Origin of Product |
United States |
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